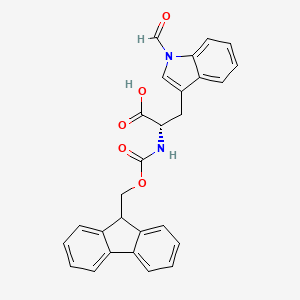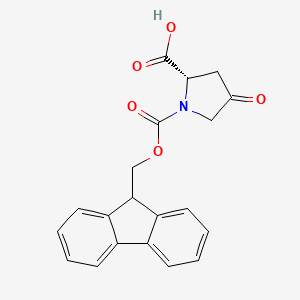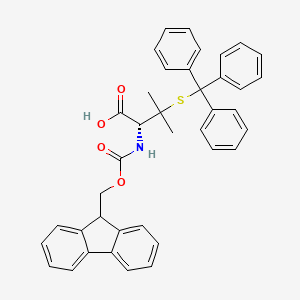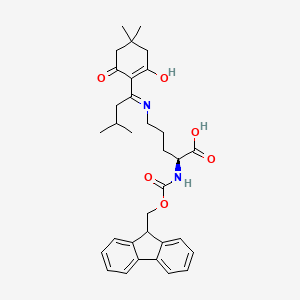
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Recent Advances in Porous Silicon Technology for Drug Delivery
Porous silicon (pSi) has emerged as a notable nanostructured carrier system in biomedical applications like biosensing, biomedical imaging, tissue scaffolds, and drug delivery. Key attributes of pSi include excellent biocompatibility, ease of surface chemistry modification, and a controllable 3D porous network structure. These features have led to its successful use in delivering a range of therapeutics, from small molecules to larger peptide/protein-type therapeutics. Noteworthy developments include using pSi for improving the delivery of poorly soluble drugs and the development of composite pSi-poly(D,L-lactide-co-glycolide) microparticles for controlled protein therapeutic delivery. The literature indicates a promising future for this drug-delivery system, potentially marking a golden age for its application in therapeutics (Barnes, Jarvis, & Prestidge, 2013).
Porous Silicon for Drug Delivery Applications and Theranostics
Porous silicon (pSi) is also recognized for its potential in drug delivery, particularly for overcoming limitations of traditional therapeutics. Its biodegradability, biocompatibility, and optoelectronic properties distinguish it as a candidate for developing advanced biomaterials for theranostics and photodynamic therapies. Recent progress includes research on biocompatibility, drug delivery efficiency, and clinical trials. While pSi offers technical advantages and has shown potential in various therapeutic areas, more in-depth in vivo studies are essential to evaluate its practicality and reliability for clinical applications. The future of pSi in enhancing drug delivery and photodynamic therapies seems promising, yet it faces technical and commercial challenges that need addressing (Kumeria et al., 2017).
Wirkmechanismus
Mode of Action
Fmoc-Gly-Ser(Psi(Me,Me)Pro)-OH is synthesized using Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets through biochemical reactions, leading to changes in the function or activity of the target proteins.
Eigenschaften
IUPAC Name |
(4S)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-23(2)25(19(13-31-23)21(27)28)20(26)11-24-22(29)30-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,29)(H,27,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBXHZJERGBCEL-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



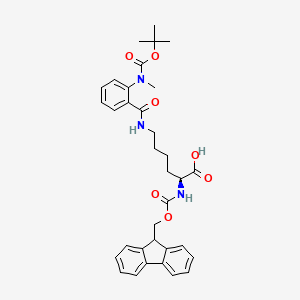
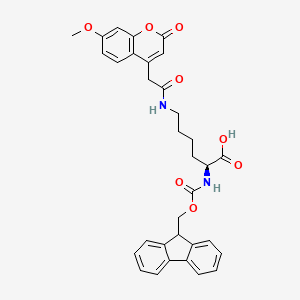
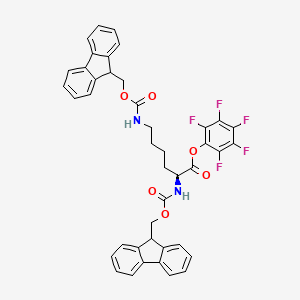


![(2S)-6-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B613387.png)

